
1-(4-bromophenyl)-N-isopentyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-bromophenyl)-N-isopentyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a bromophenyl group, an isopentyl group, a pyrrole ring, a pyrazole ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrole and pyrazole rings suggests that the compound could have aromatic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the bromophenyl group could undergo reactions typical of aryl halides, while the carboxamide group could participate in reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling and melting points .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis and Characterization : Zhu et al. (2014) discuss the synthesis of novel carboxamides, similar in structure to 1-(4-bromophenyl)-N-isopentyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, emphasizing their preparation via reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines. This study provides insights into the synthetic routes relevant to similar pyrazole-based compounds (Zhu et al., 2014).
- Crystal Structure Analysis : Kumar et al. (1999) isolated a compound with structural similarities, emphasizing the importance of intra- and intermolecular hydrogen bonding in defining its crystal structure. This is relevant for understanding the structural characteristics of similar pyrazole derivatives (Kumar et al., 1999).
Potential Biological Activities
- Insecticidal and Fungicidal Activities : The research by Zhu et al. (2014) also evaluated the insecticidal and fungicidal activities of their synthesized compounds, providing a basis for the potential biological applications of similar pyrazole-based carboxamides in agriculture or pest control (Zhu et al., 2014).
- Cytotoxicity Studies : Hassan et al. (2014) synthesized pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to our subject, and screened them for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates a potential application in researching cancer treatments (Hassan et al., 2014).
- Chemical Sensor Applications : Yang et al. (2011) explored a pyrazole-based compound as a fluorescent sensor for fluoride anion detection, suggesting potential uses of similar compounds in chemical sensing technologies (Yang et al., 2011).
Molecular Modeling and Medicinal Chemistry
- Receptor Affinity Studies : Silvestri et al. (2008) investigated the cannabinoid receptor affinity of 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides, providing insights into the molecular interactions and potential therapeutic applications of similar compounds (Silvestri et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-bromophenyl)-N-(3-methylbutyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O/c1-14(2)9-10-21-18(25)17-13-22-24(16-7-5-15(20)6-8-16)19(17)23-11-3-4-12-23/h3-8,11-14H,9-10H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZUKZLZAONZPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-isopentyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2584592.png)
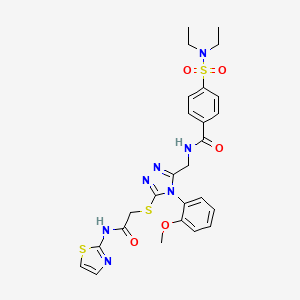
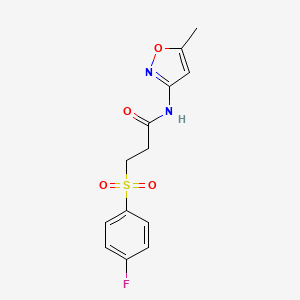
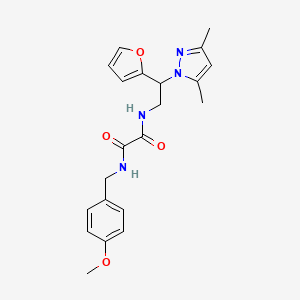
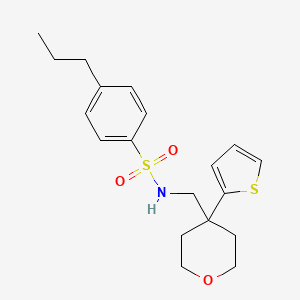


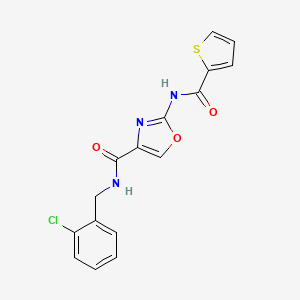
![ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2584605.png)

![7-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2584607.png)
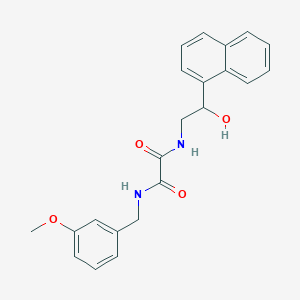
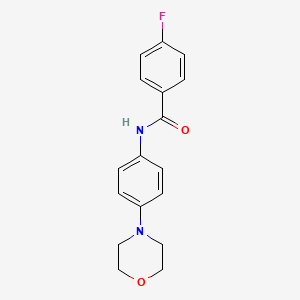
![N-(4-chlorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2584614.png)